Quercetin 7-(rhamnosylglucoside)
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Overview
Description
Quercetin 7-(rhamnosylglucoside) is a naturally occurring flavonoid glycoside, commonly found in various fruits, vegetables, and medicinal plants. It is a derivative of quercetin, a well-known flavonoid with numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The compound consists of a quercetin molecule linked to a rhamnose and glucose sugar moiety, enhancing its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 7-(rhamnosylglucoside) typically involves the glycosylation of quercetin. One common method includes the use of glycosyl donors such as rhamnose and glucose, along with catalysts like Lewis acids or enzymes to facilitate the glycosidic bond formation . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods: Industrial production of quercetin 7-(rhamnosylglucoside) can be achieved through extraction from natural sources such as fruits and vegetables. For instance, the extraction from emblic leafflower fruit involves ethanol extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) and Sephadex LH-20 column chromatography . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Quercetin 7-(rhamnosylglucoside) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen, leading to the formation of quercetin quinone.
Reduction: Reduction reactions can convert quercetin derivatives into their corresponding dihydro forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different quercetin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal ions.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include quercetin quinone, dihydroquercetin, and various substituted quercetin derivatives .
Scientific Research Applications
Quercetin 7-(rhamnosylglucoside) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quercetin 7-(rhamnosylglucoside) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound neutralizes reactive oxygen species (ROS) and reduces oxidative stress by scavenging free radicals.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the NF-κB pathway.
Cardioprotective Effects: Quercetin 7-(rhamnosylglucoside) exerts protective effects on the cardiovascular system by improving endothelial function and reducing lipid peroxidation.
Comparison with Similar Compounds
Quercetin 7-(rhamnosylglucoside) can be compared with other similar flavonoid glycosides:
Rutin (Quercetin 3-(rhamnosylglucoside)): Both compounds have similar antioxidant and anti-inflammatory properties, but differ in the position of the glycosidic linkage.
Hyperoside (Quercetin 3-galactopyranoside): Hyperoside has similar biological activities but differs in the sugar moiety attached to the quercetin molecule.
Quercitrin (Quercetin 3-rhamnoside): Quercitrin is another quercetin glycoside with comparable health benefits, but with a different sugar component.
Properties
CAS No. |
73432-00-5 |
---|---|
Molecular Formula |
C27H30O16 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)23(38)26(39-8)43-25-21(36)18(33)15(7-28)42-27(25)40-10-5-13(31)16-14(6-10)41-24(22(37)19(16)34)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-21,23,25-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1 |
InChI Key |
HIEKMCGJSNLAGG-MTKPOXERSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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